molecular formula C23H18FN3O2 B2608958 N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)-2-fluorobenzamide CAS No. 1203154-35-1

N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)-2-fluorobenzamide

Cat. No. B2608958
CAS RN: 1203154-35-1
M. Wt: 387.414
InChI Key: FNLZQDKSRDUIDH-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)-2-fluorobenzamide” is a complex organic molecule that contains an indole group, an acetamide group, a phenyl group, and a fluorobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely exhibit the characteristic ring structure of indoles, with additional functional groups attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the indole group might undergo electrophilic substitution, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Behavioral Responses and Bioefficacy Against Aedes Aegypti

Aromatic amides, including compounds similar to N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)-2-fluorobenzamide, have been synthesized and evaluated for their repellent activity against Aedes aegypti mosquitoes. These studies reveal the potential of such compounds in personal protection and vector management strategies, highlighting their importance in developing new repellents for disease control (Garud et al., 2011).

Antiallergic Agents

Research has also been conducted on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. These studies have led to the identification of compounds significantly more potent than existing antiallergic medications, such as astemizole, in assays like the ovalbumin-induced histamine release assay. This indicates the potential of indol-3-yl acetamide derivatives in the development of novel antiallergic therapeutic agents (Menciu et al., 1999).

Analgesic Agents

The synthesis and pharmacological evaluation of (indol-3-yl)alkylamides, including derivatives similar to this compound, have shown promising analgesic properties. These compounds have been compared with reference drugs such as flupirtine, ibuprofen, and diclofenac, showcasing their potential as lead compounds for further pharmacomodulation and development into new analgesic agents (Fouchard et al., 2001).

Magnetic Resonance Studies

Studies on 2-fluorobenzamide and its derivatives have provided insights into long-range through-space couplings via intramolecular hydrogen bonds, contributing to the understanding of molecular interactions and the structural analysis of complex molecules. This research has implications for the design and synthesis of new compounds with specific magnetic resonance properties (Rae et al., 1993).

A2B Adenosine Receptor Antagonists

The development of drug-like and non-xanthine-based A2B adenosine receptor antagonists has been explored, with compounds like 7-N-acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide being identified for their potential in treating diseases related to the A2B receptor. This research underscores the therapeutic potential of fluorobenzamide derivatives in the discovery of new receptor antagonists (Cheung et al., 2010).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that indole derivatives can interact with their targets and cause various biological changes . Therefore, it’s plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been shown to possess various biological activities, affecting a wide range of pathways . Therefore, this compound may also influence multiple biochemical pathways.

Result of Action

Given that indole derivatives have been found to exhibit a broad spectrum of biological activities , it’s likely that this compound may also produce diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This might include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

properties

IUPAC Name

2-fluoro-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-18-9-3-1-8-17(18)23(29)27-21-12-6-5-11-20(21)26-22(28)13-15-14-25-19-10-4-2-7-16(15)19/h1-12,14,25H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLZQDKSRDUIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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